デキスパラミペキソール
概要
科学的研究の応用
Dexpramipexole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying synthetic routes and reaction mechanisms.
Medicine: Initially developed for ALS, it is now being explored for treating eosinophil-associated disorders such as eosinophilic asthma and hypereosinophilic syndromes
作用機序
デキスパラミペキソールの正確な作用機序は完全には解明されていません。デキスパラミペキソールは、骨髄における好酸球の成熟を阻害することによってその効果を発揮すると考えられています。 これにより、血液および組織の好酸球数が減少し、好酸球関連疾患の症状を軽減することができます . さらに、デキスパラミペキソールはミトコンドリア機能を強化することが示されており、これは治療効果に貢献する可能性があります .
類似化合物:
プラミペキソール: パーキンソン病やレストレスレッグス症候群の治療に使用されるドーパミン作動薬.
リルゾール: ALSの治療に使用される別のベンゾチアゾール誘導体.
比較:
プラミペキソール対デキスパラミペキソール: プラミペキソールは主にドーパミン受容体に作用するのに対し、デキスパラミペキソールは好酸球に対する独自の作用が特徴です.
リルゾール対デキスパラミペキソール: 両方の化合物はベンゾチアゾール構造を共有していますが、リルゾールの主な用途は神経保護であり、デキスパラミペキソールは好酸球への影響について研究されています.
将来の方向性
生化学分析
Biochemical Properties
Dexpramipexole plays a significant role in biochemical reactions by interacting with various biomolecules. It has been observed to lower blood and tissue eosinophils, which are pro-inflammatory white blood cells . The compound interacts with eosinophil precursors in the bone marrow, inhibiting their maturation . This interaction is crucial in reducing eosinophil-related inflammation and tissue damage.
Cellular Effects
Dexpramipexole affects various cell types and cellular processes. It significantly reduces eosinophil counts in the blood and tissues, which is beneficial in conditions like eosinophilic asthma and hypereosinophilic syndromes . The compound influences cell signaling pathways by depleting eosinophils, thereby reducing inflammation and improving lung function . Additionally, dexpramipexole enhances mitochondrial function, which can lead to increased cell survival and function .
Molecular Mechanism
At the molecular level, dexpramipexole exerts its effects by inhibiting the maturation of eosinophils in the bone marrow . This inhibition is achieved through interactions with eosinophil precursors, preventing their development into mature eosinophils . The compound also enhances mitochondrial function, which contributes to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dexpramipexole develop over time. The reduction in eosinophil counts becomes significant after one month of treatment and reaches its maximum effect after three to four months . The effects remain constant throughout the treatment period and partially recover to baseline levels upon drug withdrawal . Dexpramipexole is stable and well-tolerated in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of dexpramipexole vary with different dosages in animal models. In studies involving mice, dexpramipexole demonstrated dose-dependent eosinophil lowering . Higher doses resulted in more significant reductions in eosinophil counts, while lower doses had a milder effect . The compound was well-tolerated at various dosages, with no significant toxic or adverse effects observed .
Metabolic Pathways
Dexpramipexole is involved in metabolic pathways that enhance mitochondrial function . It interacts with enzymes and cofactors that regulate mitochondrial bioenergetics, leading to improved cell survival and function . The compound’s effects on metabolic flux and metabolite levels contribute to its therapeutic potential in neurodegenerative diseases .
Transport and Distribution
Dexpramipexole is transported and distributed within cells and tissues through various mechanisms. It is a low molecular weight, water-soluble small molecule with linear pharmacokinetics . The compound is primarily excreted through the kidneys, and its distribution is influenced by renal function . In patients with impaired renal function, dexpramipexole’s area under the curve (AUC) increases with the severity of renal impairment .
Subcellular Localization
The subcellular localization of dexpramipexole is primarily within the mitochondria, where it enhances mitochondrial function . This localization is crucial for its neuroprotective effects, as it helps improve mitochondrial bioenergetics and cell survival . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective function .
準備方法
合成経路と反応条件: デキスパラミペキソールは、化学酵素法によって合成することができます。このプロセスは、(S)-および(R)-N-(6-ヒドロキシ-4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)アセトアミドの調製を伴い、これらは重要な中間体です。 これらの中間体は、カンジダ・アンタルクティカ・リパーゼA型によって触媒される不可逆的なトランスエステル化反応によって、高いエナンチオマー過剰率で得られます .
工業生産方法: デキスパラミペキソールの工業生産には、高い収率と純度を達成するための反応条件の最適化が含まれます。 このプロセスには通常、結晶化や精製などの工程が含まれ、最終生成物が医薬品規格を満たすことが保証されます .
化学反応の分析
反応の種類: デキスパラミペキソールは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物に存在するアミノ基を修飾する可能性があります。
還元: 還元反応は、酸化された形態を元の状態に戻すために使用できます。
置換: 置換反応は、アミノ基またはベンゾチアゾール環で起こりえます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 条件は導入される置換基によって異なりますが、多くの場合、触媒や特定の溶媒を伴います。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化された誘導体を生じることがあり、置換はベンゾチアゾール環に異なる官能基を導入することができます .
4. 科学研究への応用
デキスパラミペキソールは、幅広い科学研究への応用をもちます。
化学: 合成経路や反応機構を研究するためのモデル化合物として使用されます。
生物学: 研究では、好酸球数を調節する可能性が示されており、免疫応答や炎症の研究において関連しています.
医学: 当初はALSの治療薬として開発されましたが、現在は好酸球性喘息や好酸球増加症候群などの好酸球関連疾患の治療薬としての可能性を探っています
類似化合物との比較
Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Riluzole: Another benzothiazole derivative used in the treatment of ALS.
Comparison:
Pramipexole vs. Dexpramipexole: While pramipexole primarily acts on dopamine receptors, dexpramipexole’s unique action on eosinophils sets it apart.
Riluzole vs. Dexpramipexole: Both compounds share a benzothiazole structure, but riluzole’s primary use is in neuroprotection, whereas dexpramipexole is being explored for its effects on eosinophils.
特性
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146624 | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-28-2 | |
Record name | Dexpramipexole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexpramipexole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexpramipexole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXPRAMIPEXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dexpramipexole?
A1: While the exact mechanism of action of Dexpramipexole is still under investigation, preliminary data suggest that it may affect eosinophil maturation in the bone marrow. [] In addition, Dexpramipexole has been shown to bind to the F1Fo ATP synthase, potentially increasing mitochondrial ATP production and acting as a mitochondrial protectant. []
Q2: How does Dexpramipexole's effect on eosinophils differ between responders and non-responders?
A2: In a study on hypereosinophilic syndromes (HES), bone marrow biopsies of responders after 12 weeks of Dexpramipexole treatment showed a selective absence of mature eosinophils. This effect was not observed in non-responders. [] Additionally, responders exhibited decreased eosinophil expression of Siglec 8, an inhibitory receptor expressed only on mature eosinophils. []
Q3: Does Dexpramipexole affect other cell lineages besides eosinophils?
A3: Bone marrow biopsies from responders in a HES study indicated that other cell lineages remained unchanged despite the observed decrease in mature eosinophils and basophils. []
Q4: Does Dexpramipexole affect ATP levels in neurons?
A4: Research suggests that Dexpramipexole may indirectly increase ATP levels in neurons. Studies using an ATP FRET biosensor in cultured DRG neurons expressing the NaV1.7 I228M mutation showed that Dexpramipexole treatment increased neurite length. [] While not directly measured in this study, this observation suggests potential improvements in neuronal bioenergetics, which could be linked to increased ATP levels.
Q5: What is the molecular formula and weight of Dexpramipexole?
A5: Dexpramipexole's molecular formula is C13H21N3S • 2HCl • H2O (as dihydrochloride monohydrate). Its molecular weight is 342.3 g/mol (free base). [, , ]
Q6: Is there any spectroscopic data available for Dexpramipexole?
A6: While specific spectroscopic data is not extensively detailed within the provided research, techniques like chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for its characterization and quantification in biological samples. []
Q7: Does Dexpramipexole exhibit any catalytic properties?
A7: The provided research doesn't indicate Dexpramipexole possessing inherent catalytic properties. Its activity primarily revolves around biological interactions rather than direct participation in chemical reactions as a catalyst.
Q8: Have computational methods been used in the study of Dexpramipexole?
A8: While not extensively detailed in the provided abstracts, computational methods like molecular docking could have been employed to understand Dexpramipexole's interactions with its targets, such as the F1Fo ATP synthase [] and the Nav1.8 sodium channel. []
Q9: How does the structure of Dexpramipexole relate to its activity?
A9: Dexpramipexole is the R(+) enantiomer of Pramipexole. While both enantiomers share a benzothiazole core structure, Dexpramipexole exhibits significantly lower affinity for dopamine receptors compared to Pramipexole, leading to a more favorable safety profile with fewer dopaminergic side effects. [, ] This difference highlights the crucial role of stereochemistry in determining biological activity and highlights the importance of enantiomeric purity in Dexpramipexole drug substance. []
Q10: What formulations of Dexpramipexole have been explored?
A10: The research primarily focuses on the oral administration of Dexpramipexole. [, ] Further details regarding specific formulations, excipients used, or strategies employed to improve stability, solubility, or bioavailability are not elaborated upon within the provided abstracts.
Q11: How does renal function affect Dexpramipexole's pharmacokinetics?
A11: Studies show a strong association between renal function and Dexpramipexole clearance. A single dose administration resulted in significantly increased area under the curve (AUC) with increasing severity of renal impairment. [] Therefore, dose adjustments are crucial in patients with renal impairment to prevent drug accumulation.
Q12: What is the evidence for Dexpramipexole's efficacy in HES?
A12: An open-label proof-of-concept study showed that Dexpramipexole enabled glucocorticoid reduction or cessation in a subset of patients with HES, with some achieving complete and sustained reduction in absolute eosinophil counts (AECs) and clinical remission. [, , ] These patients also showed a normalization of tissue pathology and depletion of eosinophils in affected tissues. []
Q13: What drug delivery strategies have been explored for Dexpramipexole?
A13: The provided research focuses primarily on the oral administration of Dexpramipexole. [, ] Specific targeted drug delivery strategies to enhance its accumulation in specific tissues or cell types have not been elaborated upon in these research excerpts.
Q14: What analytical techniques are used to characterize Dexpramipexole?
A14: The research highlights the use of high-sensitivity chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation, identification, and quantification of Dexpramipexole in biological samples, particularly in the presence of its enantiomer Pramipexole. [] This technique ensures accurate measurement and monitoring of Dexpramipexole levels for pharmacokinetic and pharmacodynamic studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。